molecular formula C18H18N4O4S2 B270034 Ethyl 4,5-dimethyl-2-[({[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-3-thiophenecarboxylate

Ethyl 4,5-dimethyl-2-[({[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-3-thiophenecarboxylate

Cat. No. B270034
M. Wt: 418.5 g/mol
InChI Key: AFMHQXUVDMAVHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4,5-dimethyl-2-[({[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-3-thiophenecarboxylate is a chemical compound that has gained significant attention in scientific research. It is a thioester derivative of ethyl 4,5-dimethyl-2-thiophenecarboxylate and has been found to have a wide range of applications in biochemical and physiological studies. In

Scientific Research Applications

Ethyl 4,5-dimethyl-2-[({[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-3-thiophenecarboxylate has been used in various scientific research applications. It has been found to be a potent inhibitor of cysteine proteases and has been used to study the role of these enzymes in various biological processes. It has also been used as a tool to study the mechanism of action of other inhibitors of cysteine proteases. In addition, it has been used to study the structure-activity relationship of other thioester derivatives.

Mechanism of Action

The mechanism of action of Ethyl 4,5-dimethyl-2-[({[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-3-thiophenecarboxylate involves the formation of a covalent bond between the thioester group of the compound and the active site cysteine residue of the cysteine protease. This covalent bond formation results in the irreversible inhibition of the enzyme activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Ethyl 4,5-dimethyl-2-[({[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-3-thiophenecarboxylate have been studied extensively. It has been found to be a potent inhibitor of cathepsin B, cathepsin L, and papain. These enzymes are involved in various biological processes such as protein degradation, antigen processing, and apoptosis. Inhibition of these enzymes has been shown to have therapeutic potential in various diseases such as cancer, arthritis, and osteoporosis.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 4,5-dimethyl-2-[({[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-3-thiophenecarboxylate in lab experiments include its high potency and selectivity towards cysteine proteases, its stability in aqueous solutions, and its ability to irreversibly inhibit enzyme activity. However, its limitations include the irreversible inhibition of enzyme activity, which may not be desirable in some experiments, and its potential toxicity towards other enzymes and proteins.

Future Directions

For Ethyl 4,5-dimethyl-2-[({[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-3-thiophenecarboxylate include the development of more potent and selective inhibitors of cysteine proteases, the study of its therapeutic potential in various diseases, and the exploration of its use as a tool to study the mechanism of action of other inhibitors of cysteine proteases. In addition, the use of Ethyl 4,5-dimethyl-2-[({[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-3-thiophenecarboxylate in combination with other inhibitors of cysteine proteases may provide synergistic effects and enhance its therapeutic potential.

Synthesis Methods

The synthesis method of Ethyl 4,5-dimethyl-2-[({[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-3-thiophenecarboxylate involves the reaction of ethyl 4,5-dimethyl-2-thiophenecarboxylate with 5-(3-pyridinyl)-1,3,4-oxadiazol-2-thiol in the presence of acetic anhydride and triethylamine. The reaction takes place at room temperature and the product is obtained after purification by column chromatography. The purity of the product can be confirmed by NMR and mass spectrometry.

properties

Product Name

Ethyl 4,5-dimethyl-2-[({[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-3-thiophenecarboxylate

Molecular Formula

C18H18N4O4S2

Molecular Weight

418.5 g/mol

IUPAC Name

ethyl 4,5-dimethyl-2-[[2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C18H18N4O4S2/c1-4-25-17(24)14-10(2)11(3)28-16(14)20-13(23)9-27-18-22-21-15(26-18)12-6-5-7-19-8-12/h5-8H,4,9H2,1-3H3,(H,20,23)

InChI Key

AFMHQXUVDMAVHG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3

Origin of Product

United States

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